HDAC Isoform Selectivity: Mocetinostat vs. Entinostat (MS-275) vs. Chidamide
Mocetinostat demonstrates a distinct HDAC isoform selectivity profile compared to other Class I-selective HDAC inhibitors. In cell-free enzymatic assays, Mocetinostat inhibits HDAC1 with an IC50 of 0.15 μM, HDAC2 with 0.29 μM, and HDAC3 with 1.66 μM, showing a 2-fold preference for HDAC1 over HDAC2 and an 11-fold preference over HDAC3. In contrast, Entinostat (MS-275) inhibits HDAC1, HDAC2, and HDAC3 with IC50 values of 0.24 μM, 0.45 μM, and 0.25 μM, respectively, exhibiting roughly equal potency against HDAC1 and HDAC3. Chidamide (Tucidinostat) inhibits HDAC1, HDAC2, and HDAC3 with IC50 values of 0.095 μM, 0.160 μM, and 0.067 μM, respectively, showing the highest potency against HDAC3. This differential selectivity profile is critical because HDAC isoforms regulate distinct gene expression programs; Mocetinostat's pronounced HDAC1 preference may result in different transcriptional outcomes compared to HDAC3-preferring agents. [1]
| Evidence Dimension | HDAC Isoform Inhibitory Potency (IC50, μM) |
|---|---|
| Target Compound Data | HDAC1: 0.15; HDAC2: 0.29; HDAC3: 1.66; HDAC11: 0.59 |
| Comparator Or Baseline | Entinostat: HDAC1 0.24, HDAC2 0.45, HDAC3 0.25; Chidamide: HDAC1 0.095, HDAC2 0.160, HDAC3 0.067 |
| Quantified Difference | Mocetinostat shows 2-fold HDAC1 over HDAC2 selectivity, 11-fold over HDAC3; Entinostat shows similar potency for HDAC1/HDAC3; Chidamide shows highest potency against HDAC3. |
| Conditions | Cell-free enzymatic assays using recombinant human HDAC isoforms |
Why This Matters
HDAC isoform selectivity directly impacts downstream gene expression programs; researchers targeting HDAC1-dependent pathways should select Mocetinostat over HDAC3-preferring inhibitors.
- [1] MedChemExpress. Mocetinostat (MGCD0103) Datasheet. IC50 values for HDAC1, HDAC2, HDAC3, HDAC11. View Source
